MTAP Substrate Activity: 5'-FDA is Efficiently Cleaved, Unlike Bulky 5'-Modified Analogs
5'-FDA serves as an efficient substrate for 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in polyamine metabolism, whereas other 5'-modified analogs such as 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (compound 10) are not substrates and act as inhibitors [1]. In contrast to the natural substrate 5'-deoxy-5'-methylthioadenosine (MTA), 5'-FDA lacks the thioether moiety, which alters its downstream product regulation [1].
| Evidence Dimension | Substrate Activity for MTA Phosphorylase |
|---|---|
| Target Compound Data | Cleaved to adenine and 5-fluoro-5-deoxy-D-ribose-1-phosphate |
| Comparator Or Baseline | 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (Compound 10): No substrate activity (rapid nonenzymatic degradation) |
| Quantified Difference | Qualitative difference: substrate vs. non-substrate |
| Conditions | Enzymatic assay with MTA phosphorylase |
Why This Matters
This demonstrates that 5'-FDA is not merely an inert analog; it actively participates in and can be used to probe the methionine salvage pathway, unlike related fluorinated compounds that are inhibitors.
- [1] Sufrin, J. R., Spiess, A. J., Kramer, D. L., Libby, P. R., & Porter, C. W. (1989). Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 32(5), 997–1001. View Source
